Relugolix

Catalog No.
S541186
CAS No.
737789-87-6
M.F
C29H27F2N7O5S
M. Wt
623.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Relugolix

CAS Number

737789-87-6

Product Name

Relugolix

IUPAC Name

1-[4-[1-[(2,6-difluorophenyl)methyl]-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea

Molecular Formula

C29H27F2N7O5S

Molecular Weight

623.6 g/mol

InChI

InChI=1S/C29H27F2N7O5S/c1-36(2)14-19-24-26(39)38(22-12-13-23(42-3)34-33-22)29(41)37(15-18-20(30)6-5-7-21(18)31)27(24)44-25(19)16-8-10-17(11-9-16)32-28(40)35-43-4/h5-13H,14-15H2,1-4H3,(H2,32,35,40)

InChI Key

AOMXMOCNKJTRQP-UHFFFAOYSA-N

SMILES

CN(C)CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=C(C=CC=C3F)F)C4=NN=C(C=C4)OC)C5=CC=C(C=C5)NC(=O)NOC

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

1-(4-(1-(2,6-difluorobenzyl)-5-((dimethylamino)methyl)-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno(2,3-d)pyrimidin-6-yl)phenyl)-3-methoxyurea, relugolix, TAK 385, TAK-385, TAK385

Canonical SMILES

CN(C)CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=C(C=CC=C3F)F)C4=NN=C(C=C4)OC)C5=CC=C(C=C5)NC(=O)NOC

Description

The exact mass of the compound Relugolix is 623.17624 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Relugolix is a medication currently approved by the US Food and Drug Administration (FDA) for the treatment of advanced prostate cancer Source: American Journal of Managed Care, Study Characterizes Real-World Use of Relugolix in Combination With Other Prostate Cancer Therapies: . Scientific research on relugolix is focused on optimizing its use and exploring its potential benefits in various prostate cancer treatment scenarios.

Combination Therapy with Radiation

A key area of research involves combining relugolix with radiation therapy. The American Society for Radiation Oncology (ASTRO) has identified this as a promising avenue for further investigation Source: American Society for Radiation Oncology (ASTRO), 2022 ASTRO-Myovant Sciences-Pfizer Alliance New Combination (Relugolix-Radiation) Therapy Challenge: . Studies are ongoing to evaluate the effectiveness of relugolix alongside different radiation therapy approaches, including definitive (curative-intent) radiotherapy, salvage therapy after initial treatment, and treatment for oligometastasis (limited spread of cancer).

Evaluating Treatment Outcomes

Research on the combination of relugolix and radiation therapy is looking at various clinical outcomes. These include:

  • Castration-resistant progression-free survival (rPFS): This measures the time a patient with castration-resistant prostate cancer lives without their disease worsening.
  • Metastasis-free survival (MFS): This measures the time a patient with prostate cancer lives without developing new metastases (spread of cancer).
  • Local control: This refers to the ability of treatment to control the primary tumor in the prostate.
  • Patient-reported outcomes (PROs): These capture the impact of treatment on a patient's quality of life.
  • Safety and adverse events (AEs): Researchers are monitoring the safety profile of relugolix when combined with radiation therapy.

Additional Research Areas

Scientific research on relugolix is also exploring:

  • Testosterone kinetics: How relugolix affects testosterone levels in the body.
  • Compliance and adherence: This examines how well patients follow the prescribed treatment regimen.
  • Translational research: This involves identifying biomarkers that could predict how a patient will respond to relugolix treatment and exploring the mechanisms by which relugolix works.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.2

Exact Mass

623.17624

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P76B05O5V6

Drug Indication

Treatment of endometriosis
Treatment of leiomyoma of uterus

Pharmacology

Relugolix is an orally available, non-peptide gonadotropin-releasing hormone (GnRH or luteinizing hormone-releasing hormone (LHRH)) antagonist, with potential antineoplastic activity. Relugolix competitively binds to and blocks the GnRH receptor in the anterior pituitary gland, which both prevents GnRH binding to the GnRH receptor and inhibits the secretion and release of both luteinizing hormone (LH) and follicle stimulating hormone (FSH). In males, the inhibition of LH secretion prevents the release of testosterone from Leydig cells in the testes. Since testosterone is required to sustain prostate growth, reducing testosterone levels may inhibit hormone-dependent prostate cancer cell proliferation.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Gonadotropin-releasing hormone
GNRHR [HSA:2798] [KO:K04280]

Other CAS

737789-87-6

Wikipedia

Relugolix

Biological Half Life

The average effective half-life of relugolix is 25 hours, while the average terminal elimination half-life is 60.8 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human drugs -> Ryeqo -> EMA Drug Category
Pituitary and hypothalamic hormones and analogues -> Human pharmacotherapeutic group
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Miwa K, Hitaka T, Imada T, Sasaki S, Yoshimatsu M, Kusaka M, Tanaka A, Nakata D, Furuya S, Endo S, Hamamura K, Kitazaki T. Discovery of 1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl )-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea (TAK-385) as a potent, orally active, non-peptide antagonist of the human gonadotropin-releasing hormone receptor. J Med Chem. 2011 Jul 28;54(14):4998-5012. Epub 2011 Jun 23. PubMed PMID: 21657270.

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